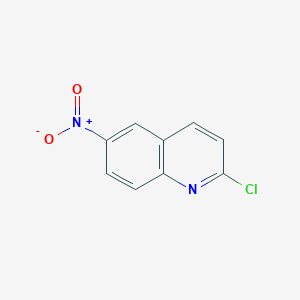
2-Chloro-6-nitroquinoline
Overview
Description
2-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has an average mass of 208.601 Da and a mono-isotopic mass of 208.003952 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . It has a density of 1.5±0.1 g/cm3, a boiling point of 363.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been used in various chemical reactions . For instance, they have been used in the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 59 Å2, and a polarizability of 21.3±0.5 10-24 cm3 . It also has a surface tension of 63.4±3.0 dyne/cm and a molar volume of 140.6±3.0 cm3 .Scientific Research Applications
Prodrug Systems for Bioreductive Activation
2-Chloro-6-nitroquinoline has been explored in the synthesis of novel 2-aryl-5-nitroquinolines, proposed as potential prodrug systems for bioreductive activation. These compounds were synthesized for investigation into their potential to fragment upon reduction of the nitro group, which is a key feature in prodrug activation (Couch et al., 2008).
Antimycotic Activity
Studies have been conducted on derivatives of this compound for their antimycotic properties. These compounds were synthesized and tested against various microorganisms, including Aspergillus fumigatus and Candida albicans, demonstrating significant inhibitory effects (Cziáky et al., 1996).
Corrosion Inhibition
Research indicates that this compound derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. Their adsorption on the metal surface follows the Langmuir adsorption model, and these compounds behave as mixed-type inhibitors, enhancing polarization resistance and reducing double layer capacitance (Lgaz et al., 2017).
Synthesis of Quinoline Derivatives
The chemical synthesis and modification of this compound and its derivatives have been a significant area of research. These studies involve various chemical processes such as cyclization, nitration, chlorination, and other reactions to create a range of quinoline compounds for different scientific applications (Zhao et al., 2017).
Crystallographic Studies
Crystallographic studies have been conducted on quinoline derivatives, including those related to this compound. These studies provide insights into the molecular structures and interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications (Gotoh et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-chloro-6-nitroquinoline, are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and DNA .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s plausible that this compound may share a similar mechanism of action.
Biochemical Pathways
For instance, the inhibition of DNA gyrase and type IV topoisomerase can disrupt DNA replication and transcription, affecting numerous downstream cellular processes .
Pharmacokinetics
The compound’s molecular weight (2086 g/mol) and LogP value (247) suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of quinoline derivatives, it’s likely that the compound induces cellular stress and potentially cell death, particularly in microbial cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, which are crucial in the synthesis of complex organic molecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can lead to changes in gene expression and affect cellular metabolism, potentially leading to cell cycle arrest or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the metabolism of certain substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and proliferation. In in vitro studies, the compound has been observed to induce oxidative stress and DNA damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of this compound can cause liver and kidney damage, as well as hematological changes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound can also influence the activity of other enzymes involved in detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of this compound within cells can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
properties
IUPAC Name |
2-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXTVZGTFWRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448421 | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29969-57-1 | |
| Record name | 2-Chloro-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29969-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


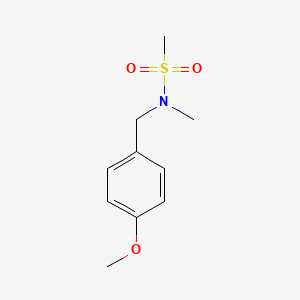
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
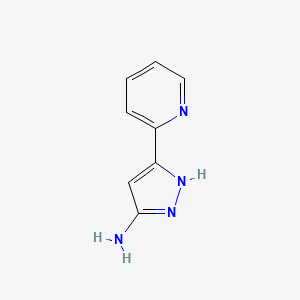
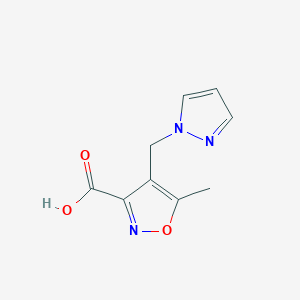

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
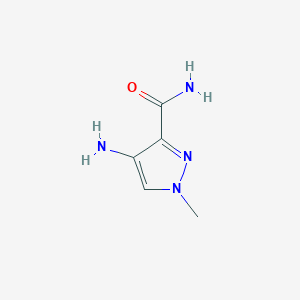
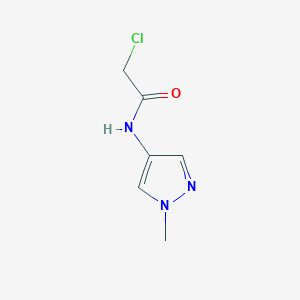
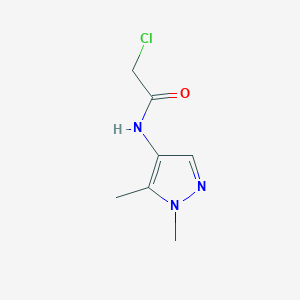
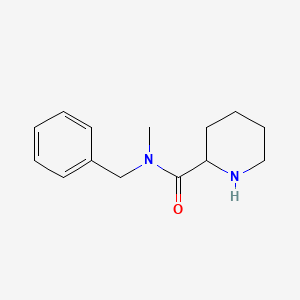
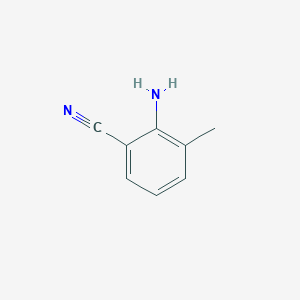
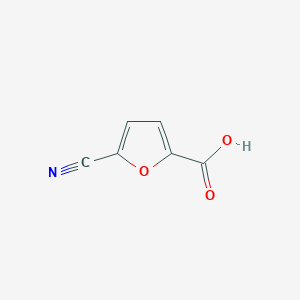

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)